molecular formula C16H26O7S B3139467 1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate CAS No. 477781-69-4

1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate

Cat. No. B3139467
CAS RN: 477781-69-4
M. Wt: 362.4 g/mol
InChI Key: DAODDIFNUYIKRO-UHFFFAOYSA-N
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Description

1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate is a chemical compound with the CAS Number: 477781-69-4 . It has a molecular weight of 362.44 . The compound is typically stored in a refrigerator and is a white to yellow solid or liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H26O7S/c1-24(17,18)23-14-13-21-10-9-19-7-8-20-11-12-22-15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3 . This indicates the molecular structure of the compound, which includes a phenyl group (C6H5-) attached to a methanesulfonate group (-SO3CH3) via a tetraoxatridecane chain .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 362.44 . It is a white to yellow solid or liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources .

Scientific Research Applications

Enhancing Low-Temperature Battery Performance

1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate (PhMS) improves the performance of LiNi0.5Co0.2Mn0.3O2/graphite cells, especially at low temperatures. It enhances discharge capacity retention and reduces cell impedance under these conditions, mainly by participating in the formation of a solid electrolyte interphase (SEI) film on the graphite anode surface. This makes it a promising additive for lithium-ion batteries in cold environments (Lin et al., 2019).

Analytical Applications in Lipid Peroxidation Assays

In analytical chemistry, this compound reacts with malondialdehyde (MDA) and 4-hydroxyalkenals under acidic conditions to yield a stable chromophore with intense absorbance, which is useful in colorimetric assays of lipid peroxidation. The use of methanesulfonic acid in these reactions results in optimal yields, aiding in the detection and measurement of lipid peroxidation in biological samples (Gérard-Monnier et al., 1998).

Catalyst for Alkylbenzene Production

Methanesulfonic acid (MSA), closely related to PhMS, acts as an effective catalyst in the electrophilic addition of long-chain olefins to benzene, leading to high selectivity and conversion rates in producing phenyldodecanes. MSA's reusability and low environmental impact make it a green choice for alkylbenzene production (Luong et al., 2004).

Dendrimer Synthesis

In the field of dendrimer synthesis, PhMS derivatives have been used to create sulfur-containing analogs of tetrazole-containing dendrimers. These materials have potential applications in drug delivery and nanotechnology (Artamonova et al., 2004).

Hydrolysis Studies

Research on the selective hydrolysis of methanesulfonate esters, closely related to PhMS, has provided insights into the reactivity and stability of these compounds under varying pH conditions. This research is crucial for understanding the behavior of these compounds in different chemical environments (Chan et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O7S/c1-24(17,18)23-14-13-21-10-9-19-7-8-20-11-12-22-15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAODDIFNUYIKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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